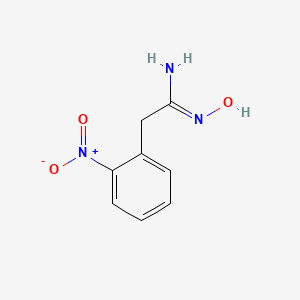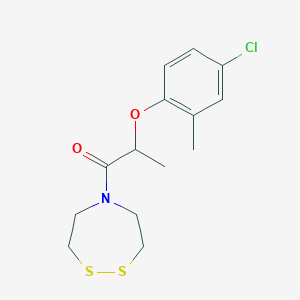
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one's mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of neurotransmitter levels in the brain, and the enhancement of learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one in lab experiments is its ability to enhance learning and memory in animal models, which may be useful for studying the neural mechanisms underlying these processes. However, a limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects. Finally, research on this compound's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems, may provide further insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one involves the reaction of 4-chloro-2-methylphenol with 1,2,5-dithiazepane-5-carboxylic acid, followed by the addition of thionyl chloride and propionic anhydride. The resulting product is purified through recrystallization to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, this compound has been shown to possess neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In neuroscience, this compound has been shown to enhance learning and memory in animal models.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S2/c1-10-9-12(15)3-4-13(10)18-11(2)14(17)16-5-7-19-20-8-6-16/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLOISKETFWGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)

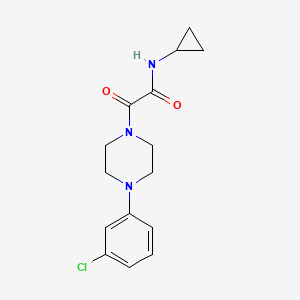

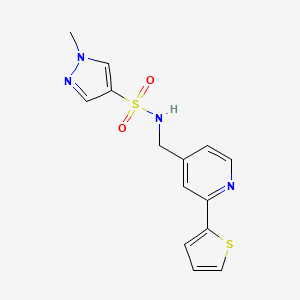
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

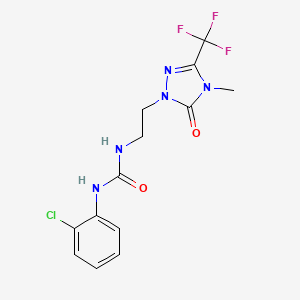
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)
